3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride
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Overview
Description
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride is a chemical compound with the molecular formula C14H15Cl2N3O. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry and material science . This compound is recognized for its potential in various scientific research fields due to its unique structural characteristics.
Preparation Methods
The synthesis of 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride involves several steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,2-a]pyridine scaffold . The reaction conditions typically involve the use of toluene and tert-butyl hydroperoxide (TBHP) as reagents.
Chemical Reactions Analysis
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aniline moiety.
Cyclization: The imidazo[1,2-a]pyridine scaffold can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromoimidazo[1,2-a]pyridine: Known for its use in the synthesis of more complex heterocycles.
Imidazo[1,2-a]pyrimidine: Another fused bicyclic heterocycle with significant applications in medicinal chemistry.
Imidazole-containing compounds: These compounds exhibit a broad range of biological activities and are used in the development of various drugs.
Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts.
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O.2ClH/c15-11-4-3-5-13(8-11)18-10-12-9-17-7-2-1-6-14(17)16-12;;/h1-9H,10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBHFJTKDYAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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